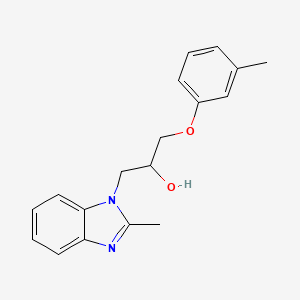
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide, also known as CCPA, is a synthetic compound that belongs to the class of acrylamide derivatives. It has been widely studied for its potential therapeutic effects, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide is not fully understood, but it is believed to act on multiple targets in the brain. It has been shown to modulate the activity of various neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to decrease the levels of inflammatory cytokines, such as TNF-alpha and IL-1 beta, which are involved in the development of neuroinflammation. Furthermore, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been found to increase the levels of brain-derived neurotrophic factor, a protein that plays a key role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide for lab experiments is its high solubility in water, which allows for easy administration to cells or animals. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to have low toxicity, making it a safe compound for use in experiments. However, one limitation of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide and its effects on various neurotransmitter systems. Furthermore, studies investigating the potential use of N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide as a pain reliever are also warranted.
Métodos De Síntesis
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with phenylacryloyl chloride. Another method involves the reaction of 4-chlorobenzylamine with 2-chlorobenzaldehyde, followed by the reaction of the resulting intermediate with phenylacryloyl chloride. Both methods yield N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide as a white crystalline powder.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to possess neuroprotective, anti-inflammatory, and anti-oxidative properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(4-chlorobenzyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been found to exhibit analgesic effects, suggesting its potential use as a pain reliever.
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO/c23-19-12-10-16(11-13-19)15-25-22(26)20(17-6-2-1-3-7-17)14-18-8-4-5-9-21(18)24/h1-14H,15H2,(H,25,26)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGMIUPZXLXPON-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-[(4-chlorophenyl)methyl]-2-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)


